methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate is a chemical compound with the molecular formula C13H16ClNO4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Chlorination: The final step involves the introduction of the chlorine atom at the appropriate position on the butanoate chain. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous solutions of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions using trifluoroacetic acid (TFA).
Major Products
Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid.
Deprotection: Formation of the free amine.
Scientific Research Applications
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, where it undergoes transformations to yield the desired products. The benzyloxycarbonyl (Cbz) group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed.
Comparison with Similar Compounds
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate can be compared with other similar compounds such as:
Methyl (2S)-2-{[(tert-butoxycarbonyl)amino]}-4-chlorobutanoate: Uses a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl (Cbz) group.
Ethyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate: Uses an ethyl ester instead of a methyl ester.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-bromobutanoate: Uses a bromine atom instead of a chlorine atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. The presence of the benzyloxycarbonyl (Cbz) protecting group allows for selective reactions at the amino site, while the chlorine atom provides a site for further functionalization through substitution reactions.
Properties
CAS No. |
2412410-66-1 |
---|---|
Molecular Formula |
C13H16ClNO4 |
Molecular Weight |
285.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.